2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide
Description
2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-4-yl group at position 2 and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl carboxamide moiety at position 3. This structural architecture combines pharmacophoric elements associated with anticancer activity, including the planar quinoline system (for DNA intercalation) and the tetrahydrobenzothiazole group (linked to kinase inhibition and apoptosis modulation) .
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-pyridin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c27-21(26-22-25-18-7-3-4-8-20(18)28-22)16-13-19(14-9-11-23-12-10-14)24-17-6-2-1-5-15(16)17/h1-2,5-6,9-13H,3-4,7-8H2,(H,25,26,27) |
InChI Key |
FAJJOOSPYDZYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for WAY-640810 are not widely documented in public literature. it is typically prepared through a series of organic synthesis steps involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production .
Chemical Reactions Analysis
WAY-640810 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-640810 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for tracking and detecting chemical reactions.
Biology: Employed in cell imaging and protein analysis to study cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and diagnostic imaging.
Mechanism of Action
The mechanism of action of WAY-640810 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or cellular structures, thereby altering their function or activity. This can lead to changes in cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Tanimoto coefficient ranges reflect 2D similarity to the target compound’s closest analog .
Table 2: Antiproliferative Activity of Structural Analogs
Biological Activity
The compound 2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide is a novel derivative belonging to the quinoline family, which has shown promising biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C_{17}H_{16}N_{2}O_{1}S
- Molecular Weight : 296.39 g/mol
The compound features a quinoline backbone substituted with a pyridine ring and a tetrahydrobenzo[d]thiazole moiety, contributing to its unique pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it is hypothesized that this compound may inhibit translation elongation factor 2 (EF2), which is crucial for protein synthesis in cells. This mechanism has been particularly noted in antimalarial studies where quinoline derivatives have shown efficacy against Plasmodium species by targeting EF2 .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through oxidative stress-mediated pathways .
Anticancer Activity
A series of studies were conducted to evaluate the anticancer potential of this compound. The following table summarizes the findings from different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 10 | Apoptosis via oxidative stress |
| H460 (Lung) | 8 | Cell cycle arrest |
| HCT116 (Colon) | 12 | Induction of DNA damage |
| G361 (Skin) | 11 | Mitochondrial dysfunction |
The compound exhibited significant cytotoxicity across multiple cancer types, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been tested for antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential applications in treating bacterial infections.
Case Studies
- Antimalarial Efficacy : In a study evaluating various quinoline derivatives against malaria parasites, this compound demonstrated low nanomolar activity against liver stages of Plasmodium yoelii. It was noted for its ability to reduce parasitemia significantly in preclinical models .
- Cancer Treatment : A case study involving MCF7 breast cancer cells showed that treatment with this compound led to a marked increase in apoptotic markers and a decrease in cell viability after 24 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
